molecular formula C6H9F3O B1444617 [1-(Trifluoromethyl)cyclobutyl]methanol CAS No. 371917-16-7

[1-(Trifluoromethyl)cyclobutyl]methanol

Cat. No. B1444617
M. Wt: 154.13 g/mol
InChI Key: UQSIEHVSHVIAPB-UHFFFAOYSA-N
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Description

“[1-(Trifluoromethyl)cyclobutyl]methanol” is an organic compound with the molecular formula C6H9F3O . It has a molecular weight of 154.13 . The compound appears as a liquid .


Molecular Structure Analysis

The InChI code for “[1-(Trifluoromethyl)cyclobutyl]methanol” is 1S/C6H9F3O/c7-6(8,9)5(4-10)2-1-3-5/h10H,1-4H2 . The SMILES representation is C1CC(C1)(CO)C(F)(F)F .


Physical And Chemical Properties Analysis

“[1-(Trifluoromethyl)cyclobutyl]methanol” is a liquid at room temperature . It should be stored at a temperature of 4°C .

Scientific Research Applications

  • Stereochemistry and Reactivity Studies : Research by Creary (2023) on 3-tert-Butyl- or phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates, closely related to [1-(Trifluoromethyl)cyclobutyl]methanol, highlights the stereochemistry of solvent capture of β-trimethylsilyl carbocations. This study emphasizes the significance of methyl ether substitution products and the retention of configuration in ether groups, contributing to the understanding of stereochemical outcomes in organic synthesis (Creary, 2023).

  • Synthesis and Rearrangement Applications : El-Hachach et al. (1999) investigated the synthesis and rearrangement of cyclobutyl methanol, akin to [1-(Trifluoromethyl)cyclobutyl]methanol. This work involved the creation of norbornanes and compounds like cerapicol, demonstrating the utility of such compounds in synthetic organic chemistry (El-Hachach et al., 1999).

  • Synthesis of Silyl-Substituted Compounds : Zhao et al. (1993) focused on the preparation and reactivity of persistent and stable silyl-substituted bisketenes, where 2,3-bis(trimethylsilyl)-1,3-butadiene-1,4-dione, a compound similar in structure to [1-(Trifluoromethyl)cyclobutyl]methanol, was a key product. This research is important for understanding the reactivity of silyl-substituted organic compounds (Zhao et al., 1993).

  • Formation of Cyclobutane Rings in Drug Development : O'Hara et al. (2019) explored the photocycloaddition of S,S-dioxobenzothiophene-2-methanol, which involves forming cyclobutane rings, a process relevant to [1-(Trifluoromethyl)cyclobutyl]methanol. This research contributes to the development of potential drugs and synthetic intermediates, highlighting the importance of cyclobutane rings in medicinal chemistry (O'Hara et al., 2019).

  • Catalysis and Organic Synthesis Applications : Ozkal et al. (2009) described a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand used in conjunction with CuCl for catalyzing Huisgen 1,3-dipolar cycloadditions. This research is pertinent to understanding the role of similar cyclobutyl methanol compounds in catalytic processes, which are crucial in various organic synthesis applications (Ozkal et al., 2009).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H227, H302, H315, H319, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

[1-(trifluoromethyl)cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c7-6(8,9)5(4-10)2-1-3-5/h10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSIEHVSHVIAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901285000
Record name 1-(Trifluoromethyl)cyclobutanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Trifluoromethyl)cyclobutyl]methanol

CAS RN

371917-16-7
Record name 1-(Trifluoromethyl)cyclobutanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371917-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Trifluoromethyl)cyclobutanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(trifluoromethyl)cyclobutyl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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